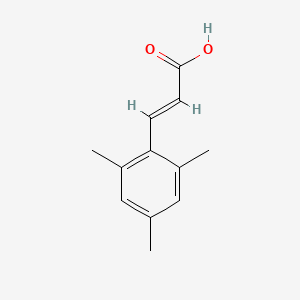

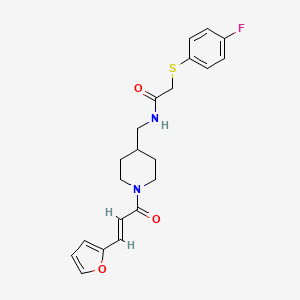

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one, also known as ACPP, is an organic compound belonging to the pyridazinone family. It is a white crystalline solid that has a melting point of approximately 150°C. ACPP has a wide range of applications in the field of science, including its use in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and in the development of new materials and compounds.

Scientific Research Applications

Synthesis and Biological Activity

4-Amino-6-chloro-2-phenylpyridazin-3(2H)-one derivatives have been synthesized and assessed for biological activities, including antiradical activity against DPPH and ABTS radicals. The reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes leads to the formation of Schiff bases, which are then reduced to form 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. These compounds have demonstrated potential in forming octahedral complexes, and their structure has been confirmed through NMR spectroscopy and single-crystal X-ray diffraction methods (Kulakov et al., 2018).

Insecticidal Activity

N-Substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, synthesized based on previous work, exhibited significant insecticidal activity against Plutella xylostella. Some compounds in this series demonstrated over 90% activity at specific concentrations, and the study also discussed the structure-activity relationships (SAR) of these compounds (Wu et al., 2012).

Transformation and Characterization

The study of the reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles bearing a cyano substituent has led to the formation of 3-aminopyridazines through an ANRORC mechanism. This transformation involves nucleophilic addition, ring opening, and intramolecular ring closure, contributing to the versatility and functional adaptability of these compounds (Rykowski et al., 2000).

Pharmacological Potential

Complexes involving 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl have been synthesized and characterized for their potential as SARS-CoV-2 agents. The molecular docking studies of these complexes on specific SARS-COV-2 proteins revealed promising binding affinities, indicating potential therapeutic applications (Eno et al., 2022).

properties

IUPAC Name |

4-amino-6-chloro-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-6-8(12)10(15)14(13-9)7-4-2-1-3-5-7/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWANLJJEPZCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2592429.png)

![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)

![N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2592440.png)

![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)